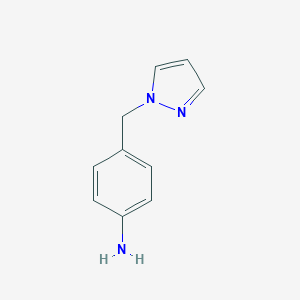

4-(1H-pyrazol-1-ylmethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRYTHBRUSOVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377436 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142335-61-3 | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1H-pyrazol-1-ylmethyl)aniline

Introduction: The Significance of 4-(1H-pyrazol-1-ylmethyl)aniline in Modern Drug Discovery and Materials Science

This compound is a versatile bifunctional molecule that has garnered significant interest within the scientific community. Its structure, which features a reactive aniline moiety and a pharmacologically significant pyrazole ring linked by a methylene bridge, makes it a valuable building block in both medicinal chemistry and materials science.[1] The aniline group serves as a key synthetic handle for further molecular elaboration, while the pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Consequently, this compound is a sought-after intermediate for the synthesis of novel therapeutic agents and functional organic materials.[1] This guide provides a comprehensive overview of the prevalent and efficient protocols for the synthesis of this important compound, delving into the mechanistic underpinnings of the reactions and offering practical, field-proven insights for its successful preparation and characterization.

Strategic Approach to Synthesis: A Two-Step Protocol

The most common and reliable synthetic route to this compound is a two-step process. This strategy is predicated on the sequential construction of the molecule, beginning with the formation of the C-N bond between the pyrazole and the benzyl group, followed by the transformation of a nitro group into the target aniline. This approach allows for the use of readily available starting materials and employs robust and well-understood chemical transformations.

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: N-Alkylation of Pyrazole with 4-Nitrobenzyl Bromide

The initial step in the synthesis is the N-alkylation of pyrazole with 4-nitrobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole acts as the nucleophile, displacing the bromide from the electrophilic benzylic carbon of 4-nitrobenzyl bromide.

Reaction Mechanism: A Nucleophilic Substitution Pathway

Caption: Mechanism of N-alkylation of pyrazole.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol is a robust and widely applicable method for the N-alkylation of pyrazoles.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrazole | 68.08 | 1.0 eq. | - |

| 4-Nitrobenzyl bromide | 216.03 | 1.1 eq. | - |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 eq. | - |

| Acetonitrile (CH₃CN) | 41.05 | - | - |

Procedure:

-

To a solution of pyrazole in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add a solution of 4-nitrobenzyl bromide in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 1-((4-nitrophenyl)methyl)-1H-pyrazole.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrazole, forming the nucleophilic pyrazolate anion.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.

-

Stoichiometry: A slight excess of 4-nitrobenzyl bromide is used to ensure complete consumption of the pyrazole. An excess of the base drives the deprotonation equilibrium towards the pyrazolate anion.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

Part 2: Reduction of 1-((4-nitrophenyl)methyl)-1H-pyrazole

The final step in the synthesis is the reduction of the aromatic nitro group of the intermediate to the corresponding primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods are available. Two of the most common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Reaction:

1-((4-nitrophenyl)methyl)-1H-pyrazole + 3 H₂ --(Pd/C)--> this compound + 2 H₂O

Experimental Protocol: Catalytic Hydrogenation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-((4-nitrophenyl)methyl)-1H-pyrazole | 203.18 | 1.0 eq. | - |

| 10% Palladium on Carbon (Pd/C) | - | 5-10 mol% | - |

| Methanol (CH₃OH) or Ethanol (C₂H₅OH) | 32.04 / 46.07 | - | - |

| Hydrogen gas (H₂) | 2.02 | Balloon or Parr apparatus | - |

Procedure:

-

Dissolve 1-((4-nitrophenyl)methyl)-1H-pyrazole in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd/C is a highly effective and reusable catalyst for the hydrogenation of a wide range of functional groups, including aromatic nitro groups.

-

Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalytic process.

-

Hydrogen Source: A balloon filled with hydrogen is often sufficient for small-scale reactions, while a Parr apparatus allows for higher pressures and faster reaction times for larger scales.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl), is a classic and reliable method for the reduction of aromatic nitro compounds.[4][5]

Reaction:

1-((4-nitrophenyl)methyl)-1H-pyrazole + 3 SnCl₂ + 7 HCl → this compound·HCl + 3 SnCl₄ + 2 H₂O

Experimental Protocol: Tin(II) Chloride Reduction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-((4-nitrophenyl)methyl)-1H-pyrazole | 203.18 | 1.0 eq. | - |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 3.0 - 4.0 eq. | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | - |

| Ethanol (C₂H₅OH) | 46.07 | - | - |

| Sodium hydroxide (NaOH) | 40.00 | - | - |

Procedure:

-

To a solution of 1-((4-nitrophenyl)methyl)-1H-pyrazole in ethanol, add tin(II) chloride dihydrate.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

-

Remove the ice bath and stir the reaction mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and carefully neutralize it by the dropwise addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a cost-effective and selective reducing agent for aromatic nitro groups in the presence of other functional groups.[5]

-

Acid: Concentrated hydrochloric acid is essential for the reaction, as it provides the protons required for the reduction process and maintains the tin in its active oxidation state.[4]

-

Workup: The basic workup is crucial to neutralize the excess acid and to precipitate the tin salts as tin hydroxides, allowing for the extraction of the free aniline product into the organic phase.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene bridge protons, and the protons of the aniline ring. The chemical shifts of the aniline aromatic protons will be upfield compared to the nitro-substituted precursor due to the electron-donating nature of the amino group. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹.

Expected Spectroscopic Data:

While the exact spectral data can vary depending on the solvent and instrument used, the following is a general expectation based on the structure and data from similar compounds.[6]

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3, H-5 | ~7.5 - 7.8 | d, t |

| Pyrazole H-4 | ~6.2 - 6.4 | t |

| Methylene (-CH₂-) | ~5.2 - 5.4 | s |

| Aniline Ar-H | ~6.6 - 7.1 | m |

| Amine (-NH₂) | ~3.5 - 4.0 | br s |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Pyrazole C-3, C-5 | ~130 - 140 |

| Pyrazole C-4 | ~105 - 110 |

| Methylene (-CH₂-) | ~50 - 55 |

| Aniline Ar-C | ~115 - 150 |

Conclusion

This guide has detailed robust and reproducible protocols for the synthesis of this compound. The two-step approach, involving N-alkylation of pyrazole followed by nitro group reduction, offers a reliable and scalable route to this valuable intermediate. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can confidently synthesize this compound in high yield and purity, paving the way for its application in the development of novel pharmaceuticals and advanced materials.

References

- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.

- Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1869. [Link]

- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

- Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.

- Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

- El-Sayed, M. A. A., et al. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.

- Wang, Y., et al. (n.d.).

- Belskaya, N. P., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.

- Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400-404.

- Sumitomo Chemical Company, Limited. (1996).

- Neochoritis, C. G., et al. (2019). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 51(16), 3163-3172. [Link]

- Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer.

- Nikpassand, M., & Zare, M. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Chemical Sciences, 126(5), 1513-1517.

- BASF SE. (2017). Catalytic hydrogenation process for preparing pyrazoles. WO2017133942A1.

- Al-Masoudi, N. A., et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate.

- Kuriyama, S., & Arisawa, M. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

- Li, H., et al. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate.

- Bayer Aktiengesellschaft. (2001).

Sources

- 1. Buy this compound | 142335-61-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 4-(1H-pyrazol-1-ylmethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-pyrazol-1-ylmethyl)aniline is a versatile bifunctional molecule integrating a reactive aniline moiety with a pharmacologically significant pyrazole ring via a methylene linker. This structure serves as a valuable scaffold in medicinal chemistry and a building block in materials science. This guide provides an in-depth analysis of its core physicochemical properties, outlines a detailed experimental protocol for its synthesis and characterization, and discusses its current and potential applications. By synthesizing technical data with practical insights, this document aims to be an essential resource for professionals engaged in chemical research and drug discovery.

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The strategic combination of a pyrazole ring and an aniline group within a single molecular entity, this compound, creates a compound of significant interest for chemical and pharmaceutical research. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various biological interactions.[1][2] The aniline portion provides a nucleophilic primary amine, a key functional handle for a wide array of chemical transformations, including amide bond formation, Schiff base condensation, and nucleophilic substitution reactions.[1]

The methylene bridge offers rotational flexibility, allowing the two aromatic systems to adopt diverse spatial orientations. This conformational adaptability is crucial for optimizing interactions with biological targets. Consequently, this compound is not merely an inert intermediate but a carefully designed scaffold for developing novel therapeutics, functional polymers, and other advanced materials.[1] Its derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4]

Compound Profile and Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application, dictating its behavior in both chemical reactions and biological systems. This section details the key identifiers and properties of this compound.

Identifiers and General Data

The following table summarizes the essential identification and molecular data for the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 142335-61-3 | [1][5][6] |

| Molecular Formula | C₁₀H₁₁N₃ | [1][5] |

| Molecular Weight | 173.21 g/mol | [1] |

| Canonical SMILES | C1=CN(N=C1)CC2=CC=C(C=C2)N | [1] |

| InChI Key | ISRYTHBRUSOVAB-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not always available in single sources, computational models provide reliable estimates crucial for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| logP (Lipophilicity) | 2.03 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 29.85 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 | The aniline -NH₂ group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 | Nitrogen atoms in the pyrazole ring and the aniline group can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 | Provides conformational flexibility, which is important for binding to target proteins. |

Data sourced from computational models, which provide estimations for properties like logP and TPSA.[7]

Synthesis and Characterization: An Experimental Protocol

The synthesis of this compound is typically achieved through nucleophilic substitution. The following protocol describes a common and reliable method.

Rationale for Synthesis Strategy

The chosen synthetic route involves the N-alkylation of pyrazole with 4-nitrobenzyl bromide, followed by the reduction of the nitro group to an aniline. This two-step process is advantageous because:

-

High Selectivity: N-alkylation of pyrazole is a well-established, high-yielding reaction.

-

Robust Reduction: The reduction of an aromatic nitro group is a reliable and efficient transformation with numerous established methods (e.g., catalytic hydrogenation, metal-acid reduction).

-

Commercially Available Starting Materials: Pyrazole and 4-nitrobenzyl bromide are readily available, making this an accessible route.

Visualized Synthesis Workflow

The diagram below illustrates the two-step synthesis pathway.

Caption: Two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 1-((4-Nitrophenyl)methyl)-1H-pyrazole

-

To a stirred solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the mixture for 15 minutes to ensure the formation of the pyrazolate anion.

-

Add a solution of 4-nitrobenzyl bromide (1.05 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude intermediate product.

Step 2: Synthesis of this compound

-

Suspend the crude 1-((4-nitrophenyl)methyl)-1H-pyrazole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

-

Heat the mixture to reflux (approximately 78°C) and add concentrated hydrochloric acid (HCl) dropwise.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Self-Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight (173.21 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the aniline.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several fields.

Medicinal Chemistry and Drug Discovery

This compound serves as a foundational scaffold for synthesizing libraries of derivatives for biological screening. The primary amine is a convenient attachment point for various side chains, allowing for systematic Structure-Activity Relationship (SAR) studies. Research has shown that related N-((diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives exhibit promising activities as:

-

Anticancer Agents: Certain derivatives have demonstrated potent antiproliferative activity against cancer cell lines like MCF-7 by inhibiting cyclin-dependent kinase 2 (CDK2).[4]

-

Antiviral Agents: Other analogues have shown efficacy against Respiratory Syncytial Virus (RSV) replication.[3]

Materials Science

The aromatic and heterocyclic nature of this compound makes it a candidate for developing novel functional materials.[1] The aniline nitrogen can be used to initiate polymerization or be incorporated into polymer backbones. The resulting materials are being investigated for their potential optical and electrical properties, with applications in organic electronics and sensor technology.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][8] Wash hands thoroughly after handling.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][8]

-

Hazards: May cause skin and serious eye irritation.[8] May also cause respiratory irritation.[5][8] It may be harmful if swallowed or in contact with skin.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[5]

Conclusion

This compound is a molecule of high strategic value, bridging the gap between fundamental building blocks and complex, functional molecules. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview to empower scientists to fully leverage the potential of this important chemical scaffold in their research endeavors.

References

- Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1883.

- ResearchGate. (2024). PDF: 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- PubChem. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. National Center for Biotechnology Information.

- DePaul University Research Portal. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- PubChem. 4-(1H-Pyrazol-1-yl)aniline. National Center for Biotechnology Information.

- Cenmed. 4-(1H Pyrazol 1 Ylmethyl)Aniline.

- ResearchGate. The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30).

- Oakwood Chemical. 4-(1-Methyl-1H-pyrazol-3-yl)aniline.

- Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2345-2348.

- Wang, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis.

- Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Available at: https://www.preprints.org/manuscript/202310.0343/v1

- PubChemLite. 4-(1-methyl-1h-pyrazol-4-yl)aniline.

- Appretech Scientific Limited. 4-(1-Methyl-1H-pyrazol-4-yl)aniline.

Sources

- 1. Buy this compound | 142335-61-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. cenmed.com [cenmed.com]

- 7. chemscene.com [chemscene.com]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-(1H-pyrazol-1-ylmethyl)aniline: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-1-ylmethyl)aniline, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates its fundamental chemical properties, including its CAS number and molecular structure. While a definitive, publicly available, step-by-step synthesis protocol and corresponding experimental spectroscopic data remain elusive in the current literature, this guide outlines established synthetic strategies and discusses the expected analytical characterization. Furthermore, it delves into the potential applications of this compound, drawing from research on structurally similar molecules, and provides essential safety and handling information.

Introduction

This compound, also known as 4-((1H-pyrazol-1-yl)methyl)benzenamine, is an aromatic amine featuring a pyrazole moiety linked to an aniline core via a methylene bridge. The unique combination of the electron-rich aniline ring and the biologically significant pyrazole heterocycle makes this compound a molecule of high interest for the development of novel therapeutic agents and functional organic materials.[1] The pyrazole ring is a well-known pharmacophore present in a variety of approved drugs, while the aniline group serves as a versatile synthetic handle for further molecular elaboration.

Chemical Identity and Molecular Structure

A clear understanding of the fundamental properties of this compound is paramount for any research or development endeavor.

CAS Number and Molecular Formula

-

CAS Number: 142335-61-3

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.21 g/mol

Molecular Structure

The molecular structure of this compound consists of a central benzene ring substituted with an amino group at position 4 and a pyrazol-1-ylmethyl group. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis Strategies

Mannich-Type Reaction

A plausible and commonly employed method for the synthesis of such structures is the Mannich reaction.[1] This would involve the condensation of aniline, formaldehyde, and pyrazole.

Conceptual Workflow:

Caption: Conceptual workflow for the Mannich-type synthesis.

The causality behind this choice lies in the reliability of the Mannich reaction for aminomethylation. The reaction proceeds through the formation of an electrophilic iminium ion from aniline and formaldehyde, which is then attacked by the nucleophilic pyrazole.

Nucleophilic Substitution

Another viable route is the nucleophilic substitution of a suitable starting material, such as 4-(bromomethyl)aniline or 4-aminobenzyl bromide, with pyrazole in the presence of a base.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-aminobenzyl bromide hydrobromide (1 equivalent) and pyrazole (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.5 equivalents), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity and purity would be confirmed by the spectroscopic methods outlined in the next section.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely published, the expected spectroscopic data can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the aniline and pyrazole rings. A characteristic singlet for the methylene bridge protons would likely appear around 5.0-5.5 ppm. The amino group protons would present as a broad singlet.

-

¹³C NMR: The carbon NMR would display signals corresponding to the ten carbon atoms in the molecule. The methylene carbon would be expected in the 50-60 ppm region, with the aromatic carbons appearing between 110 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands would also be prominent.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), should exhibit a molecular ion peak (M⁺) at m/z = 173, corresponding to the molecular weight of the compound.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications.

Medicinal Chemistry

The pyrazole nucleus is a cornerstone in many pharmacologically active compounds. Derivatives of this compound could be investigated for a range of biological activities, including:

-

Anticancer Agents: The pyrazole moiety is found in several kinase inhibitors used in cancer therapy.

-

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal compounds.

-

Anti-inflammatory Drugs: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

Materials Science

The aromatic and heterocyclic nature of this molecule suggests its potential use in the development of novel organic materials.[1] These could include:

-

Organic Light-Emitting Diodes (OLEDs): The conjugated system could be tailored for applications in electronic displays.

-

Corrosion Inhibitors: The nitrogen atoms can coordinate to metal surfaces, potentially offering protection against corrosion.

-

Ligands in Coordination Chemistry: The pyrazole and aniline nitrogens can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following precautions should be observed:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a compound of significant interest with a promising future in both medicinal chemistry and materials science. While detailed, publicly accessible experimental data on its synthesis and characterization is currently limited, this guide provides a solid foundation based on established chemical principles and data from structurally related compounds. Further research into efficient and scalable synthetic routes and a thorough investigation of its biological and material properties are warranted to fully unlock the potential of this versatile molecule.

References

Sources

The Emergence of a Versatile Scaffold: A Technical History of 4-(1H-Pyrazol-1-ylmethyl)aniline

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-(1H-pyrazol-1-ylmethyl)aniline, a key building block in modern medicinal chemistry. We will explore the scientific rationale behind its synthesis, detail the foundational experimental protocols, and trace its evolution into a valuable scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's origins and its significance in the field.

Introduction: The Significance of the Pyrazole-Aniline Moiety

The fusion of a pyrazole ring with an aniline moiety in this compound creates a molecule of significant interest in medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1] The aniline group provides a versatile handle for further chemical modification and can also engage in crucial interactions with biological targets.[1] The methylene bridge connecting these two key fragments allows for conformational flexibility, enabling the molecule to adapt to the steric and electronic requirements of various binding pockets.[2] This unique combination of features has made this compound and its derivatives attractive candidates for the development of new therapeutic agents across a range of disease areas, including oncology and infectious diseases.[1][3]

The Genesis of Pyrazole Synthesis: A Historical Perspective

The story of this compound is rooted in the broader history of pyrazole chemistry. The first synthesis of a substituted pyrazole was achieved in 1883 by Ludwig Knorr through the reaction of a β-diketone with a hydrazine derivative.[4] This foundational work opened the door to the exploration of a vast chemical space of pyrazole-containing compounds. Over the subsequent decades, a variety of synthetic methods were developed, expanding the toolkit available to chemists for the construction of this important heterocyclic ring system.[4][5]

The First Synthesis of this compound: A Foundational Protocol

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical extension of established synthetic methodologies for N-substituted pyrazoles. One of the common approaches to creating such molecules is through the alkylation of a pyrazole with a suitable electrophile.

A plausible and historically informed synthetic route to this compound involves the reaction of pyrazole with a protected 4-aminobenzyl halide, followed by deprotection. This approach allows for the controlled formation of the desired N-substituted product.

General Synthetic Strategy

The synthesis can be conceptualized as a two-step process:

-

N-Alkylation: The nucleophilic nitrogen of the pyrazole ring attacks the electrophilic benzylic carbon of a 4-aminobenzyl derivative. To prevent unwanted side reactions with the aniline amino group, it is typically protected with a suitable protecting group (e.g., Boc, Cbz).

-

Deprotection: The protecting group is removed from the aniline nitrogen to yield the final product.

The following diagram illustrates this general synthetic workflow:

Caption: General workflow for the synthesis of this compound.

A Representative Experimental Protocol

The following protocol is a representative example of how this compound could be synthesized based on established chemical principles. This protocol is designed to be a self-validating system, with clear steps and rationales.

Step 1: Synthesis of tert-butyl (4-(bromomethyl)phenyl)carbamate

-

Rationale: This step prepares the protected 4-aminobenzyl halide needed for the N-alkylation of pyrazole. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.

-

Procedure:

-

To a solution of (4-aminophenyl)methanol (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the Boc-protected alcohol.

-

Dissolve the Boc-protected alcohol in a suitable solvent like dichloromethane and cool to 0 °C.

-

Add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with ice water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-(bromomethyl)phenyl)carbamate.

-

Step 2: Synthesis of tert-butyl (4-((1H-pyrazol-1-yl)methyl)phenyl)carbamate

-

Rationale: This is the key N-alkylation step where the pyrazole ring is attached to the aniline precursor.

-

Procedure:

-

To a solution of pyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the sodium salt of pyrazole.

-

Add a solution of tert-butyl (4-(bromomethyl)phenyl)carbamate (1 equivalent) in DMF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain tert-butyl (4-((1H-pyrazol-1-yl)methyl)phenyl)carbamate.

-

Step 3: Synthesis of this compound

-

Rationale: This final step removes the Boc protecting group to yield the target compound.

-

Procedure:

-

Dissolve tert-butyl (4-((1H-pyrazol-1-yl)methyl)phenyl)carbamate in a suitable solvent such as dichloromethane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Evolution of Synthetic Methodologies and Applications

The foundational synthetic strategies have been refined over time, with the development of more efficient and environmentally friendly methods. For instance, catalyst-free synthesis methods have been explored to simplify the process and improve yields.[1]

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of more complex molecules with diverse biological activities. Researchers have utilized this scaffold to develop potent inhibitors of various enzymes and receptors implicated in disease.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as anticancer agents.[1] For example, further functionalization of the aniline nitrogen or the pyrazole ring has led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines.[3]

The following diagram illustrates a conceptual pathway for the development of anticancer agents from this core scaffold:

Sources

- 1. Buy this compound | 142335-61-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-(1H-pyrazol-1-ylmethyl)aniline (CAS No. 142335-61-3). Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. Methodologies for data acquisition and interpretation are detailed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyrazole ring linked to an aniline moiety through a methylene bridge.[1] This structure is of significant interest in medicinal chemistry and materials science, as the pyrazole ring is a known pharmacophore, and the aniline group provides a versatile site for further chemical modification.[1] A comprehensive understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

The molecular structure, with the chemical formula C₁₀H₁₁N₃ and a molecular weight of 173.22 g/mol , forms the basis for all subsequent spectroscopic predictions.[2]

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the pyrazole, methylene, and aniline protons. The predicted chemical shifts (δ) are presented in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Aniline -NH₂ | ~3.7 | Broad Singlet | 2H | Chemical shift can vary with concentration and solvent. |

| Pyrazole H-5 | ~7.5 | Doublet | 1H | Coupled to H-4. |

| Pyrazole H-3 | ~7.4 | Singlet | 1H | |

| Aniline H-2, H-6 | ~7.0 | Doublet | 2H | Aromatic protons ortho to the methylene bridge. |

| Aniline H-3, H-5 | ~6.7 | Doublet | 2H | Aromatic protons meta to the methylene bridge. |

| Pyrazole H-4 | ~6.2 | Triplet | 1H | Coupled to H-3 and H-5. |

| Methylene -CH₂- | ~5.2 | Singlet | 2H | Singlet due to no adjacent protons. |

Expert Interpretation: The aniline protons are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The pyrazole protons will present a distinct pattern, with the H-4 proton appearing as a triplet due to coupling with its two neighbors. The methylene bridge protons are chemically equivalent and lack adjacent protons, thus they should appear as a sharp singlet. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Pyrazole C-5 | ~139 | |

| Aniline C-4 (ipso) | ~146 | Carbon attached to the amino group. |

| Aniline C-1 (ipso) | ~129 | Carbon attached to the methylene bridge. |

| Aniline C-2, C-6 | ~128 | |

| Pyrazole C-3 | ~130 | |

| Aniline C-3, C-5 | ~115 | |

| Pyrazole C-4 | ~105 | |

| Methylene -CH₂- | ~55 |

Expert Interpretation: The spectrum is predicted to show eight distinct carbon signals, consistent with the molecular structure. The ipso-carbons of the aniline ring (C-1 and C-4) are influenced by their respective substituents. The C-4 carbon, attached to the electron-donating amino group, is expected to be shifted upfield compared to a standard benzene ring, while the C-1 carbon will be slightly downfield. The methylene carbon signal will appear in the aliphatic region around 55 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30-degree pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Co-add a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program.

-

Set the spectral width to cover 0-200 ppm.

-

Employ a longer relaxation delay (5-10 seconds) to ensure quantitative accuracy for all carbon signals, particularly quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretch (aniline) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (methylene) | Medium |

| 1620 - 1580 | C=C stretch (aromatic) | Strong |

| 1520 - 1480 | N-H bend (aniline) | Medium |

| 1300 - 1200 | C-N stretch | Medium |

| 850 - 800 | C-H out-of-plane bend (1,4-disubstituted) | Strong |

Expert Interpretation: The IR spectrum will be characterized by the prominent N-H stretching bands of the primary amine in the 3450-3300 cm⁻¹ region, which may appear as a doublet. The aromatic C=C stretching vibrations will give rise to strong absorptions in the 1620-1580 cm⁻¹ range. A strong band between 850-800 cm⁻¹ would be indicative of the 1,4-disubstitution pattern on the aniline ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 173. This peak corresponds to the intact molecule and confirms the molecular weight.

-

Major Fragment Ions:

-

m/z = 92 (Base Peak): This likely corresponds to the tropylium-like ion formed after benzylic cleavage, [C₆H₄NH₂]⁺. This is expected to be a very stable and thus abundant fragment.

-

m/z = 81: This fragment likely arises from the cleavage of the C-N bond, resulting in the pyrazolylmethyl cation, [C₄H₅N₂]⁺.

-

Fragmentation Pathway Diagram

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible library-searchable spectrum. Electrospray ionization (ESI) would be suitable for confirming the molecular weight via protonation ([M+H]⁺ at m/z 174).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The expected NMR, IR, and MS data, along with their interpretations, offer a solid foundation for any researcher working with this compound. The provided protocols outline best practices for experimental data acquisition, ensuring that when this compound is synthesized or analyzed, the resulting data can be reliably compared to these predictions for accurate identification and characterization.

References

- Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. [Link]

- LookChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-ylmethyl)aniline

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Crucial Interplay of Solubility and Stability

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are foundational pillars upon which its ultimate therapeutic success is built. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can severely limit oral bioavailability and complicate formulation, while instability can compromise safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for characterizing a promising heterocyclic building block: 4-(1H-pyrazol-1-ylmethyl)aniline (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.22 g/mol ).[1][2][3] This molecule, featuring a versatile aniline moiety linked to a pharmacologically significant pyrazole ring, is of considerable interest in medicinal chemistry.[1] Understanding its behavior in aqueous environments and under various stress conditions is a non-negotiable prerequisite for its advancement in any research and development pipeline.

This document is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to generate robust, reliable, and decision-enabling data.

Section 1: Physicochemical Foundation

Before embarking on experimental assessments, a theoretical understanding of the molecule's properties is essential for designing relevant studies.

1.1. Structural Features and Predicted Properties

This compound consists of a primary aromatic amine (aniline) connected via a methylene bridge to the N1 position of a pyrazole ring. This structure imparts several key characteristics:

-

Basicity: The aniline group possesses a lone pair of electrons on the nitrogen, making it basic. The pKa of the anilinium ion is crucial for predicting how solubility will change with pH.

-

Aromaticity and H-Bonding: Both the phenyl and pyrazole rings are aromatic. The aniline group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. These features influence both solubility and potential degradation pathways.

-

Lipophilicity (LogP): The molecule has both hydrophobic (aromatic rings) and hydrophilic (amine group) regions. The octanol-water partition coefficient (LogP) provides a measure of its overall lipophilicity, which is inversely correlated with aqueous solubility.

While specific experimental data for this exact molecule is sparse in public literature, computational models can provide valuable starting estimates.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Study Design |

| pKa (Anilinium ion) | ~4.0 - 5.0 | The compound will be ionized and more soluble at pH < pKa. Solubility testing must span this pH range. |

| cLogP | ~1.5 - 2.5 | Suggests moderate lipophilicity. May indicate low intrinsic solubility in neutral aqueous media. |

| Polar Surface Area | ~40 - 50 Ų | Contributes to hydrogen bonding capacity, influencing interactions with water. |

Note: These are estimated values. Experimental determination is the gold standard and a primary objective of the studies outlined below.

Section 2: Comprehensive Solubility Profiling

Aqueous solubility is not a single value but a property dependent on the solid-state form of the material and the experimental conditions. It is critical to distinguish between two key types of solubility: thermodynamic and kinetic.[4]

-

Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is a critical parameter for late-stage development and formulation.[4][5]

-

Kinetic Solubility measures the concentration of a compound upon its rapid dissolution from a high-concentration stock solution (often in DMSO) into an aqueous buffer.[6][7] It often reflects the solubility of an amorphous or metastable form and can yield supersaturated solutions.[4][8] This high-throughput assay is invaluable for early-stage discovery to rank-order compounds.[5][6][7]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Causality: This method is designed to allow sufficient time for the system to reach equilibrium between the solid compound and the solution, ensuring the measured value reflects the true solubility of the most stable solid form present.[4]

Protocol:

-

Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Addition of Compound: Add an excess of solid this compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24 to 48 hours).[6] A preliminary time-to-equilibrium study can be run to confirm the necessary duration.

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the supernatant by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid-State Analysis: It is best practice to analyze the remaining solid residue by techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[8]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery phases where speed and relative ranking are prioritized.[6][7]

Causality: This assay mimics the scenario where a compound precipitates out of a solution prepared by dilution from an organic solvent stock. The point of precipitation provides a rapid, albeit kinetic, measure of solubility.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffers.

-

Serial Dilution: Add small volumes of the DMSO stock solution to the buffers to create a range of concentrations.

-

Incubation & Measurement: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[6] Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[7]

Data Presentation and Interpretation

Solubility data should be presented clearly, allowing for immediate interpretation.

Table 2: Example Solubility Data for this compound

| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |

| 2.0 | 550 | >200 |

| 4.5 | 120 | 185 |

| 6.8 | 15 | 45 |

| 7.4 | 12 | 38 |

| 9.0 | 10 | 35 |

Interpretation: The data clearly shows pH-dependent solubility, as expected for a basic compound. The solubility is significantly higher in acidic conditions where the aniline nitrogen is protonated. The kinetic solubility values are higher than the thermodynamic values, suggesting the initial formation of a supersaturated solution or the dissolution of a more soluble amorphous form.[8] This information is critical for selecting appropriate vehicles for in vivo studies and guiding formulation strategies.

Section 3: Rigorous Stability Assessment

Stability testing determines how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9] Forced degradation (or stress testing) is a cornerstone of this process, designed to deliberately degrade the molecule to identify likely degradation products and establish the stability-indicating power of analytical methods.[10][11] These studies are mandated by regulatory bodies and are detailed in ICH guidelines.[12][13][14]

Potential Degradation Pathways

Based on the structure, two primary areas of instability are anticipated:

-

Aniline Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored dimeric and polymeric impurities. This can be catalyzed by light, metal ions, or oxidizing agents.

-

Hydrolysis: While the core structure is generally robust, extreme pH and high temperatures could potentially lead to cleavage, although this is less likely than oxidation. The pyrazole ring itself is generally stable, but extreme conditions can lead to ring-opening.[15]

Experimental Workflow: Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[16]

Protocol Details:

-

Hydrolytic: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[16] If no degradation occurs at room temperature, the temperature can be elevated (e.g., 60°C).[16]

-

Oxidative: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[16]

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C) and heat with humidity (e.g., 60°C / 75% RH).[11][12]

-

Photolytic: Expose both the solid compound and a solution to controlled light sources as specified in ICH Q1B guidelines.[12][13] A control sample should be wrapped in foil to shield it from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Causality: The method must be able to separate the intact API from all potential degradation products and impurities. This is crucial for accurately assessing stability and ensuring that reported API concentrations are not falsely inflated by co-eluting species.

Key Steps:

-

Column and Mobile Phase Screening: Use the stressed samples to screen various reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) and mobile phase conditions (acetonitrile/methanol, various buffers and pH levels) to achieve baseline separation between the parent peak and all degradant peaks.

-

Gradient Optimization: Develop a gradient elution method to resolve both early-eluting polar degradants and late-eluting nonpolar ones.[11]

-

Detection: A photodiode array (PDA) detector is essential for assessing peak purity across the entire UV spectrum. Mass spectrometry (MS) detection is invaluable for obtaining mass information on the degradant peaks, which aids in their structural elucidation.

-

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Interpreting Stability Data

The results from the forced degradation studies are synthesized to build a stability profile.

Table 3: Example Forced Degradation Results for this compound

| Condition | % Degradation of Parent | Major Degradation Products (DP) | Observations |

| 0.1 M HCl, 60°C, 24h | < 2% | - | Stable to acid hydrolysis. |

| 0.1 M NaOH, 60°C, 24h | < 2% | - | Stable to base hydrolysis. |

| 3% H₂O₂, RT, 8h | 18% | DP1 (m/z=...), DP2 (m/z=...) | Susceptible to oxidation. Solution turned light brown. |

| 80°C solid, 7 days | < 1% | - | Thermally stable in solid form. |

| ICH Photostability | 12% (in solution) | DP1 (m/z=...) | Susceptible to light, especially in solution. |

Section 4: Synthesis and Actionable Insights

The comprehensive characterization of solubility and stability provides a roadmap for future development.

For this compound, the initial data suggests:

-

Solubility Challenge: The low solubility at neutral pH indicates that for oral delivery, formulation strategies such as salt formation (targeting the basic aniline) or amorphous solid dispersions may be necessary to achieve adequate bioavailability.

-

Stability Challenge: The susceptibility to oxidation and light means that protective measures will be essential. This includes selecting appropriate packaging and potentially incorporating antioxidants into formulations. The stability-indicating HPLC method developed here will be the critical tool for monitoring the success of these strategies during long-term stability studies.[9][12]

By systematically applying the principles and protocols within this guide, researchers can de-risk their development programs, make informed decisions, and build a comprehensive data package that is scientifically sound and regulatory compliant.

References

- Ovid.

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- ICH. Quality Guidelines.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- RAPS. (2025, April 17).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Smolecule. Buy this compound | 142335-61-3.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining....

- PubChem. 4-(1H-Pyrazol-1-yl)aniline.

- New Journal of Chemistry (RSC Publishing).

- ChemicalBook. (2025, July 16). 4-(1-methyl-1h-pyrazol-3-yl)aniline.

- Cenmed. 4 (1H Pyrazol 1 Ylmethyl)Aniline.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- ChemicalBook. (2025, July 24). 4-(1H-Pyrazol-1-yl)aniline.

- PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.

- MedCrave online. (2016, December 14).

- ACS Applied Materials & Interfaces. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

- PubMed. (2019, July 17). Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina.

- Pharmaguideline.

- ACS Publications. (2019, November 13). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.

- ResearchGate. (2024, May 6). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- Appretech Scientific Limited. 4-(1-Methyl-1H-pyrazol-4-yl)aniline.

- LookChem. This compound.

- ResearchGate.

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- PubChem. N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline.

- Matrix Fine Chemicals. 4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE | CAS 916766-82-0.

- ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

Sources

- 1. Buy this compound | 142335-61-3 [smolecule.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound|lookchem [lookchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. ovid.com [ovid.com]

- 9. ikev.org [ikev.org]

- 10. pharmtech.com [pharmtech.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Unlocking the Therapeutic Potential of 4-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide to Pharmacological Target Identification and Validation

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties and enabling critical interactions with a wide array of biological targets.[1][2] From the anti-inflammatory effects of Celecoxib to the antipsychotic potential of CDPPB, pyrazole-containing molecules have demonstrated a profound impact on human health.[1][3] This guide focuses on a specific, yet promising, member of this family: 4-(1H-pyrazol-1-ylmethyl)aniline. While direct pharmacological data on this compound is nascent, its structural motifs—a reactive aniline group linked to a versatile pyrazole ring—suggest a rich potential for therapeutic intervention across multiple disease areas.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple listing of possibilities, providing a logical, evidence-based framework for the systematic identification, characterization, and validation of potential pharmacological targets for this compound. We will delve into the causal reasoning behind experimental choices, outline self-validating protocols, and ground our hypotheses in the established pharmacology of analogous structures.

Section 1: Structural Rationale and Inferred Target Classes

The structure of this compound is a composite of two key pharmacophores: the pyrazole ring and the aniline moiety. The pyrazole can engage in hydrogen bonding and π-π stacking, while the aniline provides a crucial site for further chemical modification and interaction with biological macromolecules.[4] Based on extensive structure-activity relationship (SAR) studies of related pyrazole derivatives, we can infer several high-probability target classes.[1][5][6]

Inflammatory Pathway Modulators: COX and LOX Enzymes

A significant number of pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone, exert their effects by inhibiting cyclooxygenase (COX) enzymes.[1][7] These enzymes are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[7] The structural features of this compound warrant investigation into its potential as a COX inhibitor. Furthermore, dual inhibition of COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, is an attractive therapeutic strategy, and some pyrazole analogs have shown this dual activity.[2]

Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs)